molecular formula C24H21FN4O4S B12134546 (Z)-3-(4-fluorobenzyl)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)thiazolidine-2,4-dione

(Z)-3-(4-fluorobenzyl)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)thiazolidine-2,4-dione

Cat. No.: B12134546
M. Wt: 480.5 g/mol
InChI Key: TZJFFCNBXYWJSI-UNOMPAQXSA-N
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Description

(Z)-3-(4-fluorobenzyl)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)thiazolidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine-2,4-dione core, a pyrido[1,2-a]pyrimidine moiety, and a fluorobenzyl group, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-fluorobenzyl)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)thiazolidine-2,4-dione typically involves multi-step organic synthesis. The process may include:

    Formation of the Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Synthesis of the Pyrido[1,2-a]pyrimidine Moiety: This step involves the cyclization of appropriate precursors, often using a combination of amines and aldehydes under acidic or basic conditions.

    Coupling Reactions: The final assembly of the molecule involves coupling the thiazolidine-2,4-dione core with the pyrido[1,2-a]pyrimidine moiety and the fluorobenzyl group. This can be done using various coupling agents and catalysts, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine-2,4-dione core.

    Reduction: Reduction reactions could target the pyrido[1,2-a]pyrimidine moiety or the thiazolidine-2,4-dione core.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (Z)-3-(4-fluorobenzyl)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)thiazolidine-2,4-dione may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound could have potential therapeutic applications, particularly if it exhibits activity against specific biological targets. Research may focus on its use as a lead compound for drug development.

Industry

In industry, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-3-(4-fluorobenzyl)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)thiazolidine-2,4-dione would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a thiazolidine-2,4-dione core, often used in diabetes treatment.

    Pyrido[1,2-a]pyrimidines: Compounds with a similar pyrido[1,2-a]pyrimidine structure, used in various medicinal chemistry applications.

Uniqueness

What sets (Z)-3-(4-fluorobenzyl)-5-((4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)thiazolidine-2,4-dione apart is its combination of these two moieties, potentially offering unique biological activities and chemical properties not found in other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H21FN4O4S

Molecular Weight

480.5 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H21FN4O4S/c25-16-8-6-15(7-9-16)14-29-23(31)19(34-24(29)32)12-18-21(26-13-17-4-3-11-33-17)27-20-5-1-2-10-28(20)22(18)30/h1-2,5-10,12,17,26H,3-4,11,13-14H2/b19-12-

InChI Key

TZJFFCNBXYWJSI-UNOMPAQXSA-N

Isomeric SMILES

C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=O)S4)CC5=CC=C(C=C5)F

Canonical SMILES

C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=O)S4)CC5=CC=C(C=C5)F

Origin of Product

United States

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